1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[2-(1-AZEPANYL)ETHYL]AMINO}-2-(4-CHLOROBENZYL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a chlorobenzyl group, and a pyrido[1,2-a][1,3]benzimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(1-AZEPANYL)ETHYL]AMINO}-2-(4-CHLOROBENZYL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a][1,3]benzimidazole core, followed by the introduction of the chlorobenzyl group and the azepane ring. Common reagents used in these reactions include chlorinating agents, amines, and cyanide sources. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(1-AZEPANYL)ETHYL]AMINO}-2-(4-CHLOROBENZYL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-{[2-(1-AZEPANYL)ETHYL]AMINO}-2-(4-CHLOROBENZYL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(1-AZEPANYL)ETHYL]AMINO}-2-(4-CHLOROBENZYL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
1-{[2-(1-AZEPANYL)ETHYL]AMINO}-2-(4-CHLOROBENZYL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique combination of structural elements, which confer specific chemical reactivity and potential biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C28H30ClN5 |
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Molecular Weight |
472.0 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)ethylamino]-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H30ClN5/c1-20-23(18-21-10-12-22(29)13-11-21)27(31-14-17-33-15-6-2-3-7-16-33)34-26-9-5-4-8-25(26)32-28(34)24(20)19-30/h4-5,8-13,31H,2-3,6-7,14-18H2,1H3 |
InChI Key |
UDRJSGWLWUHWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCN5CCCCCC5)C#N |
Origin of Product |
United States |
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